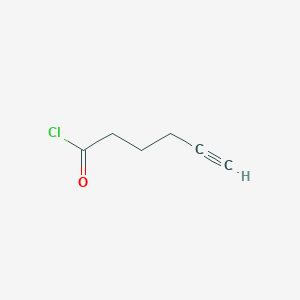

Hex-5-ynoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

hex-5-ynoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClO/c1-2-3-4-5-6(7)8/h1H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZBQFNAWQPYQPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374720 | |

| Record name | hex-5-ynoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55183-45-4 | |

| Record name | hex-5-ynoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | hex-5-ynoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Acyl Chlorides in Contemporary Organic Synthesis Research

Acyl chlorides are a class of organic compounds characterized by the functional group -COCl. They are highly reactive derivatives of carboxylic acids, which makes them exceptionally useful intermediates in the synthesis of a wide array of other organic compounds. Their heightened reactivity stems from the presence of a good leaving group (the chloride ion) attached to the carbonyl carbon, rendering this carbon highly susceptible to nucleophilic attack.

This reactivity makes acyl chlorides key players in acylation reactions, allowing for the introduction of an acyl group (R-C=O) into other molecules. They are widely employed in the synthesis of esters, amides, and acid anhydrides, which are foundational reactions in the construction of more complex molecules. The ability to readily convert carboxylic acids into the more reactive acyl chlorides, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), is a cornerstone of multi-step organic synthesis.

Synthetic Methodologies for Hex 5 Ynoyl Chloride

Synthesis from 5-Hexynoic Acid

The conversion of 5-hexynoic acid to Hex-5-ynoyl chloride can be achieved using standard chlorinating agents.

A common method for the synthesis of this compound involves the reaction of 5-hexynoic acid with thionyl chloride. tu-dresden.de In a typical procedure, 5-hexynoic acid is refluxed with an excess of thionyl chloride. tu-dresden.de The reaction is complete when gas evolution ceases. tu-dresden.de This straightforward method provides the acyl chloride in high yield. tu-dresden.de

Reaction Scheme:

CH≡C(CH₂)₃COOH + SOCl₂ → CH≡C(CH₂)₃COCl + SO₂ + HCl

One documented synthesis involved refluxing 25.485 g of 5-hexynoic acid with 32.514 g of thionyl chloride at 90°C for approximately one hour, resulting in a 92% yield of this compound. tu-dresden.de

Alternatively, this compound can be prepared by treating 5-hexynoic acid with oxalyl chloride. semanticscholar.org This reaction is often carried out in a solvent like dichloromethane (B109758) at a low temperature, such as 0°C, and may include a catalytic amount of N,N-dimethylformamide. semanticscholar.org The reaction is generally complete within an hour. semanticscholar.org

Reaction Scheme:

CH≡C(CH₂)₃COOH + (COCl)₂ → CH≡C(CH₂)₃COCl + CO + CO₂ + HCl

Purification Methods

After synthesis, this compound is purified to remove byproducts and unreacted starting materials.

Distillation under reduced pressure is an effective method for purifying this compound. tu-dresden.de The crude product, a dark red mixture, is distilled under a nitrogen atmosphere to yield the pure compound as a colorless liquid. tu-dresden.de The boiling point for the distillation is reported to be between 104-110 °C. tu-dresden.de

In some applications, particularly when the acyl chloride is used immediately in subsequent reactions, purification may involve concentration by rotary evaporation followed by dissolution in a suitable solvent like dichloromethane or tetrahydrofuran. semanticscholar.orgrsc.org For more rigorous purification, flash column chromatography can be employed. rsc.org

Reactivity and Mechanistic Studies of Hex 5 Ynoyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction class for acyl chlorides. masterorganicchemistry.com The mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group. crunchchemistry.co.uk

Hex-5-ynoyl chloride reacts with primary and secondary amines to yield the corresponding amides. fishersci.itlibretexts.org This reaction, often referred to as the Schotten-Baumann reaction, typically proceeds at room temperature in the presence of a base, such as pyridine (B92270) or a tertiary amine, to neutralize the hydrogen chloride byproduct. fishersci.it

The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the amide. chemguide.co.uk For instance, the reaction of this compound with a primary amine (R-NH₂) results in an N-substituted hex-5-ynamide.

In a specific application, this compound was reacted with 2-chloroethylamine (B1212225) hydrochloride in the presence of triethylamine (B128534) to produce hex-5-ynoic acid (2-chloroethyl)amide. tu-dresden.de Similarly, it has been used to acylate β-lactam antibiotics to introduce an alkyne functionality for further "click chemistry" reactions. rsc.org

Table 1: Examples of Amide Formation with this compound

| Amine Reactant | Product |

|---|---|

| Primary Amine (R-NH₂) | N-Alkyl-hex-5-ynamide |

| Secondary Amine (R₂-NH) | N,N-Dialkyl-hex-5-ynamide |

The reaction of this compound with alcohols results in the formation of esters. This process is typically vigorous at room temperature and produces the corresponding ester and hydrogen chloride gas. chemguide.co.uk

The mechanism involves the nucleophilic attack of the alcohol's oxygen on the electrophilic carbonyl carbon of the acyl chloride. Subsequent elimination of the chloride ion and deprotonation of the intermediate by a weak base (like pyridine, often added to the reaction) yields the final ester product. libretexts.org

Table 2: Esterification of this compound

| Alcohol Reactant | Product |

|---|---|

| Methanol (CH₃OH) | Methyl hex-5-ynoate |

This compound can react with thiols to form thioesters. This reaction is analogous to amide and ester formation, where the sulfur atom of the thiol acts as the nucleophile. In biochemical contexts, thioesters, such as those with N-acetylcysteamine (NAC), are utilized as activated acyl donors. For example, the NAC thioester of hexanoic acid has been used in studies of polyketide biosynthesis. cdnsciencepub.com While direct synthesis of the hex-5-ynoyl thioester was not detailed in the provided results, the reactivity of acyl chlorides with thiols is a well-established transformation.

Reduction Pathways

The carbonyl group of this compound can be reduced to either an aldehyde or a primary alcohol, depending on the reducing agent employed.

The reduction of an acyl chloride to an aldehyde requires a mild reducing agent to prevent over-reduction to the alcohol. A common method for this transformation is the Rosenmund reduction, which utilizes a poisoned catalyst (palladium on barium sulfate, often with a poison like quinoline-sulfur) and hydrogen gas. However, it's crucial that the acyl chloride is free of phosphorus-containing contaminants from its synthesis, as these can inhibit the reduction. sciencemadness.org Another effective reagent is lithium tri(tert-butoxy)aluminum hydride (LiAlH(Ot-Bu)₃), which is a bulky hydride source that selectively reduces acyl chlorides to aldehydes. libretexts.org

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce this compound to the corresponding primary alcohol, hex-5-yn-1-ol. libretexts.orguni-bayreuth.de The reaction proceeds through an initial reduction to the aldehyde, which is then immediately further reduced to the alcohol. libretexts.org The high reactivity of LiAlH₄ makes it suitable for this complete reduction.

Table 3: Reduction Products of this compound

| Reducing Agent | Product | Product Type |

|---|---|---|

| LiAlH(Ot-Bu)₃ | Hex-5-ynal | Aldehyde |

Hydrolysis Reactions and Stability in Aqueous Environments

This compound, as an acyl chloride, is expected to be reactive towards water. Safety data sheets for the compound explicitly state that it will react with water, potentially violently, leading to the release of corrosive and toxic gases. scbt.com This reactivity is a general characteristic of acyl chlorides, which are readily hydrolyzed to their corresponding carboxylic acids. The process involves the nucleophilic attack of water on the electrophilic carbonyl carbon of the acyl chloride. This reaction is typically rapid and exothermic.

The stability of this compound in aqueous environments is consequently low. scbt.com It is sensitive to moisture and should be handled and stored in dry conditions to prevent degradation. scbt.com The primary hazardous decomposition products upon contact with water are carbon oxides and phosgene. scbt.com

In specific research applications, the hydrolysis of this compound is a considered factor. For instance, in the synthesis of β-lactam conjugates, the acylation of a cephalosporin (B10832234) (Lex) sodium salt with this compound is carried out in an aqueous solution of sodium bicarbonate. nih.gov The reaction conditions are carefully controlled (0 °C, vigorous stirring) to manage the hydrolysis of the acyl chloride and favor the desired acylation of the β-lactam. nih.gov The reaction mixture is then worked up by adding more water and washing with an organic solvent, indicating that any remaining this compound is hydrolyzed and removed in the aqueous phase. nih.gov This highlights that while hydrolysis is a competing reaction, it can be managed under specific conditions to achieve desired synthetic outcomes.

The stability of related compounds also provides insight. For example, the hydrolysis of β-lactams themselves is a key consideration in their biological activity. nih.gov While this compound is used to introduce an alkyne functionality for click chemistry, the stability of the final conjugate, not the acyl chloride itself, is the focus in the aqueous biological environment. nih.gov

| Parameter | Observation | Source |

| Reactivity with Water | Reacts with water, potentially violently. | scbt.com |

| Stability in Aqueous Media | Low; sensitive to moisture. | scbt.com |

| Primary Hydrolysis Product | Hex-5-ynoic acid | Inferred from general acyl chloride reactivity |

| Hazardous Decomposition Products | Carbon oxides, Phosgene | scbt.com |

Mechanistic Insights into Electrophilic Acylating Properties

This compound functions as an electrophilic acylating agent. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the adjacent chlorine atom and the carbonyl oxygen. This makes it susceptible to attack by a wide range of nucleophiles.

The primary mechanism for its acylation reactions is nucleophilic acyl substitution. This process generally involves two key steps:

Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and forming a tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.

This reactivity is harnessed in various synthetic applications. For example, this compound is used to acylate primary alcohols and amines. nih.gov In the synthesis of a biotin-labeled probe, a primary alcohol was acylated using this compound in the presence of triethylamine, which acts as a base to neutralize the HCl byproduct. nih.gov Similarly, it has been used in the acylation of sulfonamide derivatives after a deprotection step.

The terminal alkyne in this compound offers further reactivity that can be mechanistically distinct from its acyl chloride function. Terminal alkynes are notably acidic for hydrocarbons and can be deprotonated to form acetylide anions. ucalgary.camsu.edu These acetylides are potent nucleophiles. ucalgary.camsu.edu While the primary role of this compound is as an electrophile at the carbonyl carbon, the terminal alkyne can participate in subsequent reactions, such as the copper-catalyzed azide-alkyne cycloaddition (click chemistry) or Sonogashira coupling. nih.gov

The electrophilic nature of the acyl chloride can be influenced by catalysts. For instance, the coupling of acid chlorides with terminal alkynes can be catalyzed by palladium complexes, proceeding through a different mechanistic pathway involving oxidative addition and reductive elimination steps. eurekaselect.comresearchgate.net While these examples don't specifically use this compound as the acylating agent for another alkyne, they illustrate the diverse mechanistic pathways available for acyl chlorides. In the acylation of ethyl 3-thienylacetate, zinc chloride, a Lewis acid, was used to promote the reaction with this compound, likely by coordinating to the carbonyl oxygen and further increasing the electrophilicity of the carbonyl carbon. researchgate.net

| Reaction Type | Nucleophile | Key Mechanistic Feature | Source |

| Acylation | Alcohols, Amines | Nucleophilic acyl substitution | nih.gov |

| Friedel-Crafts Acylation | Aromatic rings (e.g., thiophene (B33073) derivative) | Lewis acid catalysis (e.g., ZnCl₂) to enhance electrophilicity | researchgate.net |

| Coupling Reactions | Terminal Alkynes (general) | Transition metal (e.g., Pd) catalyzed cross-coupling | eurekaselect.comresearchgate.net |

Advanced Synthetic Applications in Organic Chemistry

Application as an Acylating Agent in Complex Molecule Synthesis

The acyl chloride functionality of hex-5-ynoyl chloride serves as a highly reactive site for acylation reactions. This property is extensively utilized to introduce the hex-5-ynoyl group, containing a terminal alkyne, onto various substrates, thereby paving the way for further functionalization. The terminal alkyne acts as a handle for subsequent transformations, such as cross-coupling reactions or cycloadditions.

In the synthesis of complex molecules, this compound is frequently employed to acylate alcohols, amines, and other nucleophiles. For instance, it has been used to acylate primary alcohols to introduce a terminal alkyne into a molecule in good yield (68%). researchgate.net This strategy is particularly useful in multistep syntheses where the alkyne can be later modified. The reaction typically proceeds under standard acylation conditions, often in the presence of a base like triethylamine (B128534) to neutralize the hydrogen chloride byproduct. researchgate.net

Furthermore, the acylation of amino groups with this compound is a common strategy. For example, it has been used in the acylation of an NH2-derivative of a p-NO2Ph-substituted enediyne to produce a triacetylenic compound. nih.gov This particular reaction highlights the chemoselectivity possible with this compound, where it can selectively acylate an amino group in the presence of other functionalities. The resulting amide bond is stable, and the incorporated alkyne is available for further synthetic manipulations. This approach has also been applied in the functionalization of benzenesulfonamide (B165840) moieties to introduce solubilizing or targeting groups.

The versatility of this compound as an acylating agent is further demonstrated in its reaction with amino acid esters. For example, it reacts with L-alanine methyl ester to form methyl hex-5-ynoyl-L-alaninate, showcasing its utility in peptide and amino acid chemistry. mdpi.com

Role in Click Chemistry Methodologies (e.g., Copper(I)-Catalyzed Azide-Alkyne Cycloaddition)

The terminal alkyne of this compound is a key functional group for its participation in "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). tu-dresden.demdpi.com This reaction is known for its high efficiency, selectivity, and tolerance of a wide range of functional groups, making it a powerful tool for bioconjugation and materials science. tu-dresden.dejenabioscience.comnih.gov

Conjugation with Azide-Functionalized Substrates

This compound is first used to install a terminal alkyne onto a molecule of interest via acylation. This alkyne-functionalized molecule can then be "clicked" with a substrate bearing an azide (B81097) group. sigmaaldrich.com This two-step process allows for the covalent linking of two different molecular entities.

A prime example is the modification of polymers. Poly(2-oxazoline)s, for instance, can be functionalized with pendant alkyne groups by reacting the polymer with this compound. tu-dresden.de These alkyne-modified polymers can then be quantitatively conjugated with various azide-containing molecules, demonstrating the robustness of the CuAAC reaction in macromolecular systems. tu-dresden.de This methodology has been instrumental in developing functional copolymers for applications such as drug delivery systems. tu-dresden.de

Formation of 1,2,3-Triazole Linkages in Macromolecular Systems

The CuAAC reaction between the alkyne introduced by this compound and an azide results in the formation of a stable 1,4-disubstituted 1,2,3-triazole ring. researchgate.nettu-dresden.demdpi.comnih.gov This triazole linkage is not merely a linker but can also be a bioisostere, mimicking other functional groups and contributing to the biological activity of the final molecule. mdpi.com

In macromolecular science, this method is valued for its high yields and the absence of significant side reactions. tu-dresden.de The resulting triazole ring possesses a strong dipole moment and can participate in hydrogen bonding, which can influence the properties, such as hydrophilicity, of the resulting macromolecule. tu-dresden.de The stability of the triazole ring under biological conditions further enhances its utility in bioconjugation applications. tu-dresden.de The CuAAC reaction is so efficient that it allows for the sequential and quantitative cycloaddition of two different azides to polymer-bound alkynes. tu-dresden.de

| Click Chemistry Application | Reactants | Key Feature | Reference |

| Polymer Functionalization | Alkyne-modified Poly(2-oxazoline), Azide-functionalized molecules | Quantitative conjugation, formation of functional copolymers. | tu-dresden.de |

| Bioconjugation | Alkyne-tagged precursor, Biotin-tagged azide | Formation of a stable triazole linker for attaching biotin. | researchgate.net |

| Macromolecular Synthesis | Polymer-bound alkynes, Various azides | High efficiency, no side reactions, stable triazole linkage. | tu-dresden.de |

Utilization in Nicholas Cyclization Reactions

The Nicholas reaction is a powerful method for the synthesis of cyclic compounds, particularly those containing an enediyne moiety. This reaction involves the stabilization of a propargyl cation by a hexacarbonyldicobalt complex of an alkyne, which can then undergo intramolecular cyclization with a nucleophile. This compound can be used to introduce the necessary alkyne functionality for these reactions.

Synthesis of Functionalized Enediynes

This compound has been instrumental in the synthesis of functionalized 10-membered azaenediynes. nih.gov In a multi-step synthesis, an amino-functionalized precursor is first acylated with this compound. nih.gov This introduces a third alkyne into the molecule. Subsequently, one of the triple bonds is complexed with dicobalt octacarbonyl to form the required precursor for the Nicholas reaction. nih.gov

The intramolecular cyclization of this cobalt-complexed triacetylenic compound proceeds smoothly to yield the desired cyclic cobalt-complexed enediyne in good yield (64%). nih.gov This strategy allows for the construction of complex, functionalized enediyne systems that are of interest for their potential biological activity. nih.gov

Stereoselective Control in Cyclization Pathways

The Nicholas reaction can exhibit stereoselectivity, and the nature of the acylating agent can influence the reaction pathway. While direct examples of stereoselective control using this compound in Nicholas cyclizations are part of broader synthetic strategies, the principles of stereocontrol in similar systems are well-established. researchgate.net The Schreiber-modified Nicholas reaction, for instance, is a key step in the synthesis of chiral hex-5-yn-2-ones, which are valuable precursors for natural product synthesis. rsc.org In these syntheses, the stereochemistry is carefully controlled during the formation of the chiral building blocks that will later undergo cyclization.

The reaction conditions, including the choice of Lewis acid, can also play a crucial role in the outcome of the Nicholas cyclization. For instance, the cyclization of an N-protected/functionalized Co-complex derived from acylation with this compound proceeded effectively, whereas the cyclization of the corresponding complex with a free amino group did not occur. nih.gov This highlights the importance of the acyl group in modulating the reactivity and success of the cyclization.

| Nicholas Reaction Application | Key Intermediate | Product | Yield | Reference |

| Azaenediyne Synthesis | Cobalt-complexed triacetylenic compound | Cyclic cobalt-complexed enediyne | 64% | nih.gov |

Contributions to Total Synthesis Strategies

This compound and its derivatives are utilized in the total synthesis of natural products, providing a strategic linchpin for the introduction of key structural motifs.

The hex-5-ynoyl group can be incorporated into various molecular scaffolds that serve as precursors to natural products. For instance, in the synthesis of a 2,11-cembranoid-inspired library, the related hex-5-enoyl chloride was used to acylate a hydroxyl group, introducing a six-carbon chain that subsequently participated in a ring-closing metathesis reaction to form a nine-membered ring, a core feature of the cembranoid structure. researchgate.net While this example uses the alkene analogue, it highlights the strategic potential of incorporating such six-carbon units. The terminal alkyne of the hex-5-ynoyl group offers a handle for further transformations, such as click chemistry or conversion to other functional groups, which is a valuable strategy in the divergent synthesis of natural product analogues.

In the planning of a chemical synthesis, a process known as retrosynthetic analysis is employed to deconstruct a target molecule into simpler, commercially available starting materials. youtube.comub.edudeanfrancispress.comnumberanalytics.com this compound can be identified as a key "synthon," which is an idealized fragment resulting from a disconnection. numberanalytics.comlkouniv.ac.in Specifically, it represents an acyl cation synthon with a latent terminal alkyne.

A common retrosynthetic disconnection involves breaking an amide or ester bond. lkouniv.ac.in When a target molecule contains a hex-5-ynamide or hex-5-ynoate substructure, a logical retrosynthetic step is to disconnect the acyl-heteroatom bond. This leads back to this compound and the corresponding amine or alcohol as the starting materials. This approach simplifies the synthetic route by breaking down a complex molecule into manageable and readily available components. deanfrancispress.com

Table 1: Retrosynthetic Disconnections Involving this compound

| Target Substructure | Disconnection | Synthons | Synthetic Equivalents |

| Hex-5-ynamide | C(O)-N Bond | Acyl cation, Amine | This compound, Amine |

| Hex-5-ynoate | C(O)-O Bond | Acyl cation, Alcohol | This compound, Alcohol |

Derivatization of Peptides and Amino Acid Derivatives

The reactivity of this compound with amines makes it a suitable reagent for the modification of peptides and amino acids, enabling the introduction of a terminal alkyne for subsequent functionalization.

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides, where a peptide chain is assembled stepwise while anchored to an insoluble resin support. bachem.combachem.comnih.gov The incorporation of non-natural or modified amino acids is a common strategy to enhance the properties of synthetic peptides.

The hex-5-ynoyl group can be introduced into peptides during SPPS. For example, the side chain of an amino acid like lysine (B10760008) can be acylated with this compound to introduce a terminal alkyne. This provides a reactive handle for "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the attachment of various molecules like fluorophores, imaging agents, or other peptides. Fmoc-L-Lys(hex-5-ynoyl)-OH is a commercially available building block for this purpose. issuu.com This method allows for the site-specific modification of peptides with a wide range of functionalities.

Amino acid ester hydrochlorides are common starting materials in organic synthesis, providing a protected form of the carboxylic acid and a protonated amine. google.com The free amino group can be readily acylated. The reaction of an amino acid ester hydrochloride, such as L-alanine methyl ester hydrochloride, with 5-hexynoic acid in the presence of coupling agents like EDC·HCl and DMAP results in the formation of the corresponding N-(hex-5-ynoyl)amino acid ester. mdpi.com Alternatively, direct acylation with this compound under basic conditions would achieve the same transformation.

This functionalization introduces a terminal alkyne into the amino acid derivative, which can then be used in subsequent reactions. For example, the alkyne can participate in azide-alkyne cycloaddition reactions to conjugate the amino acid to other molecules. mdpi.com This approach is valuable for creating novel amino acid-based probes, and modified peptides, or for incorporating these units into larger, more complex molecules.

Role in Medicinal Chemistry Research

Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

Hex-5-ynoyl chloride serves as a crucial reagent in the multi-step synthesis of various pharmaceutical intermediates and, ultimately, active pharmaceutical ingredients (APIs). The acyl chloride group readily participates in acylation reactions with a wide range of nucleophiles, such as amines and alcohols, to form stable amide and ester linkages.

A notable example is its use in the preparation of Dimethyl N-(hex-5-ynoyl)-L-glutamate. google.com This compound is a key intermediate in the synthesis of more complex molecules, including pyrrolo[2,3-d]pyrimidine derivatives, which are investigated for their potential as antineoplastic agents. google.compatentlitigation.ch The synthesis involves the reaction of this compound with dimethyl L-glutamate in the presence of an acid acceptor like triethylamine (B128534). google.com

Table 1: Synthesis of Pharmaceutical Intermediates using this compound

| Intermediate | Reactants | Reagents/Conditions | Application | Reference |

|---|---|---|---|---|

| Dimethyl N-(hex-5-ynoyl)-L-glutamate | This compound, Dimethyl L-glutamate | Triethylamine | Intermediate for pyrrolo[2,3-d]pyrimidine-based antineoplastic agents | google.compatentlitigation.ch |

| 4-(4-Fluoro-3-(4-(hex-5-ynoyl)piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one | 4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one, Hex-5-ynoic acid | HBTU, Et3N, dry DMF, rt | Intermediate for Olaparib-based PROTACs | acs.org |

| N-(Hex-5-ynoyl)-functionalized VHL/CRBN ligands | VHL/CRBN E3 ligase ligands, Hex-5-ynoic acid | HATU, DIPEA, DMF, rt or (COCl)2, cat. DMF, Et2O, rt | Intermediates for the synthesis of Proteolysis Targeting Chimeras (PROTACs) | diva-portal.org |

| NJH-2-030 (FEM1B Probe) | Benzoxazine aniline (B41778) precursor, this compound | TEA, DCM | Chemical probe for FEM1B protein | escholarship.org |

Furthermore, the terminal alkyne of this compound is a versatile functional group for "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and specific conjugation of the hex-5-ynoyl-containing molecule to another molecule bearing an azide (B81097) group, a common strategy in the synthesis of complex drug candidates and bioconjugates. tu-dresden.de This approach has been utilized in the development of Proteolysis Targeting Chimeras (PROTACs), where this compound is used to introduce a linker on an E3 ligase ligand, which is then "clicked" to a target protein ligand. acs.orgdiva-portal.orgnih.gov

Development of Bioactive Compounds through Acylation

The direct acylation of bioactive molecules with this compound is a powerful strategy for modifying their properties and developing new therapeutic agents. This approach can enhance solubility, facilitate bioconjugation, or introduce a pharmacophoric alkyne group.

One area of application is in the development of anticancer prodrugs. By acylating a parent drug molecule, its properties can be tuned to improve drug delivery and targeting. The terminal alkyne can then be used for further modifications, such as attaching targeting moieties or imaging agents.

In another example, this compound has been used to acylate β-lactam antibiotics, such as ampicillin (B1664943) and cephalexin. rsc.org The resulting alkyne-functionalized antibiotics can then be conjugated to siderophores, which are iron-chelating compounds utilized by bacteria for iron uptake. This clever strategy aims to hijack the bacterial iron transport system to deliver the antibiotic selectively to the pathogen, potentially overcoming antibiotic resistance mechanisms. rsc.org

The acylation of naturally occurring bioactive compounds, such as bile acids, with this compound has also been explored. mdpi.comresearchgate.net These modifications can lead to new derivatives with altered pharmacological profiles, including potential cytotoxic activity against cancer cell lines. mdpi.comresearchgate.net

Table 2: Bioactive Compounds Developed through Acylation with this compound

| Bioactive Compound Class | Starting Material | Resulting Compound Type | Therapeutic Area/Application | Reference |

|---|---|---|---|---|

| Anticancer Prodrugs | Various drug scaffolds with available nucleophiles | Acylated prodrugs with terminal alkynes | Oncology | |

| Siderophore-Antibiotic Conjugates | β-Lactam antibiotics (e.g., Ampicillin, Cephalexin) | Alkyne-functionalized antibiotics | Infectious Diseases | rsc.org |

| Bioactive Bile Acid Derivatives | Bile acids (e.g., Lithocholic acid, Deoxycholic acid) | O-(Hex-5-ynoyl) bile acid esters | Oncology (Cytotoxicity studies) | mdpi.comresearchgate.net |

| FEM1B Protein Probes | Benzoxazine derivative | Covalent chemical probe (NJH-2-030) | Chemical Biology | escholarship.org |

Contributions to Materials Science Research

Polymer Modification Strategies

The reactivity of hex-5-ynoyl chloride makes it a prime candidate for polymer modification. The acyl chloride group readily reacts with nucleophiles such as hydroxyl or amine groups present on a polymer backbone, forming stable ester or amide linkages. This process effectively grafts the hex-5-ynoyl moiety onto the polymer chain. The terminal alkyne group, now part of the polymer structure, is available for a wide range of subsequent chemical transformations.

One of the most powerful applications of the incorporated alkyne is its participation in "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction allows for the attachment of a vast array of molecules containing an azide (B81097) group to the polymer. This strategy has been employed to introduce various functionalities, including bioactive molecules, imaging agents, or other polymers, onto a parent polymer backbone.

Synthesis of Functional Materials (e.g., Fullerene Derivatives)

This compound plays a crucial role in the synthesis of sophisticated functional materials, including derivatives of buckminsterfullerene (B74262) (C₆₀). mdpi.com Researchers have utilized this compound to create fullerene derivatives with potential applications in areas like photodynamic therapy and targeted drug delivery. mdpi.com

In a typical approach, this compound is first reacted with a molecule containing a nucleophilic group, such as an amino acid ester. mdpi.com For instance, it can be reacted with L-alanine methyl ester hydrochloride to form methyl hex-5-ynoyl-L-alaninate. mdpi.com This newly formed molecule, which now contains the terminal alkyne from the original this compound, can then be attached to the fullerene cage through various established methods. One such method is the Bingel-Hirsch cyclopropanation, which allows for the controlled addition of functional groups to the fullerene sphere. mdpi.com This strategy enables the creation of fullerene derivatives bearing specific functionalities, which can enhance their solubility or introduce biological activity. mdpi.com

Incorporation of Specific Functional Groups into Polymer Chains

The ability to introduce specific functional groups into polymer chains is a cornerstone of modern materials science, and this compound provides a versatile platform for this purpose. By reacting this compound with polymers containing pendant nucleophilic groups, the terminal alkyne is effectively installed along the polymer backbone. This alkyne-functionalized polymer serves as a versatile intermediate for further modifications.

The terminal alkyne can undergo a variety of chemical reactions beyond click chemistry. For example, it can participate in Sonogashira coupling reactions to form carbon-carbon bonds with aryl or vinyl halides, or it can be used in Mannich reactions. mdpi.com These reactions allow for the introduction of a diverse range of functional groups, leading to materials with enhanced properties for applications such as coatings and adhesives. The longer chain of this compound, compared to shorter analogues, can also contribute to enhanced flexibility in the resulting polymers.

| Research Finding | Description |

| Polymer Grafting | The acyl chloride group of this compound reacts with nucleophilic sites on existing polymers, grafting the hex-5-ynoyl group onto the polymer chain. |

| "Click" Chemistry Handle | The terminal alkyne introduced by this compound serves as a reactive site for highly efficient and specific azide-alkyne cycloaddition reactions. |

| Fullerene Functionalization | This compound is a precursor for synthesizing molecules that can be attached to fullerene (C₆₀), enabling the creation of functionalized fullerene derivatives. mdpi.com |

| Introduction of Diverse Functionality | The incorporated alkyne group can participate in various reactions, such as Sonogashira coupling and Mannich reactions, allowing for the introduction of a wide array of functional groups into the polymer. mdpi.com |

| Enhanced Polymer Flexibility | The longer carbon chain of this compound can impart greater flexibility to the modified polymers compared to shorter chain analogues. |

Analytical and Spectroscopic Characterization in Research Contexts

Spectroscopic Techniques for Structural Elucidation of Hex-5-ynoyl Chloride and its Derivatives

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about the atomic and molecular structure of a substance. For this compound, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed to confirm its synthesis and characterize its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR are used to confirm its structure. tu-dresden.de

¹H NMR: The proton NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) shows distinct signals corresponding to the different types of protons in the molecule. tu-dresden.de The terminal alkyne proton (H-C≡) typically appears as a triplet. The protons on the carbon adjacent to the carbonyl group (–CH₂–COCl) and the protons on the carbon adjacent to the triple bond (–CH₂–C≡CH) also give characteristic signals. tu-dresden.de

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton. Key signals include the carbonyl carbon of the acyl chloride, which is typically found in the range of 170-175 ppm, and the two sp-hybridized carbons of the alkyne group. tu-dresden.desemanticscholar.org The remaining sp³-hybridized carbons of the aliphatic chain also show distinct resonances. tu-dresden.de

The following table summarizes the typical ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃. tu-dresden.de

| Atom | ¹H NMR Chemical Shift (δ, ppm) | Multiplicity | ¹³C NMR Chemical Shift (δ, ppm) |

| H-C≡ | 1.93 | t | - |

| ≡C-H | - | - | 70.0 |

| -C≡C- | - | - | 82.1 |

| -CH₂-C≡ | 2.21 | td | 17.2 |

| -CH₂-CH₂-C≡ | 1.82 | ps-quin | 23.6 |

| -CH₂-COCl | 2.97 | t | 45.5 |

| -COCl | - | - | 173.4 |

Data obtained from a study by Hoogenboom et al. (2006) and may vary slightly depending on experimental conditions. tu-dresden.de

In the context of its derivatives, such as N-(4-(2,4-dihydroxyphenyl)thiazol-2-yl)hex-5-ynamide, NMR is used to confirm the successful coupling of this compound with other molecules. semanticscholar.org For instance, the disappearance of the acyl chloride signal and the appearance of new signals corresponding to the amide linkage and the aromatic protons would be indicative of the reaction's success. semanticscholar.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In this compound, the IR spectrum will show characteristic absorption bands for the carbonyl group (C=O) of the acyl chloride and the carbon-carbon triple bond (C≡C). semanticscholar.org

The strong carbonyl stretch of the acyl chloride is a prominent feature, typically appearing in the region of 1790-1815 cm⁻¹. tu-dresden.de The alkyne C≡C stretch is generally weaker and appears in the range of 2100-2260 cm⁻¹. The terminal alkyne C-H stretch is also a key diagnostic peak, observed around 3300 cm⁻¹. tu-dresden.de

| Functional Group | Characteristic IR Absorption (cm⁻¹) | Intensity |

| C-H (alkyne) | ~3301 | Medium |

| C-H (aliphatic) | ~2954 | Weak |

| C≡C | 2100–2260 | Weak to Medium |

| C=O (acyl chloride) | ~1791 | Strong |

| C-H (wag) | ~626 | Strong |

Data is based on typical ranges and specific values reported in the literature. tu-dresden.de

When this compound reacts to form derivatives, such as amides, the IR spectrum will change accordingly. For example, the formation of an amide would be confirmed by the disappearance of the acyl chloride C=O stretch and the appearance of a new amide C=O stretch at a lower frequency (typically 1630-1690 cm⁻¹), along with N-H stretching bands if it is a primary or secondary amide.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. semanticscholar.org For this compound, the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic pair of peaks separated by two m/z units, with the [M+2]⁺ peak having about one-third the intensity of the [M]⁺ peak.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental composition. semanticscholar.org This is particularly useful for confirming the identity of newly synthesized derivatives of this compound. semanticscholar.org Fragmentation analysis can also provide structural information. For example, the loss of a chlorine radical or a CO molecule are common fragmentation pathways for acyl chlorides.

In studies involving derivatives of this compound, such as those used in proteomics or drug discovery, mass spectrometry is often coupled with liquid chromatography (LC-MS) to analyze complex mixtures and identify modified proteins or small molecule conjugates. semanticscholar.orgfigshare.com

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. savemyexams.com For this compound and its reaction products, both gas chromatography (GC) and thin-layer chromatography (TLC) are valuable for assessing purity and monitoring the progress of a chemical reaction.

Gas Chromatography (GC)

Gas chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition. scirp.org It is well-suited for volatile compounds like this compound. tu-dresden.de In GC, the sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a column containing a stationary phase. scirp.org The separation is based on the differential partitioning of the components of the mixture between the mobile and stationary phases.

GC can be used to determine the purity of a sample of this compound by detecting the presence of any volatile impurities, such as starting materials (e.g., 5-hexynoic acid) or byproducts of the synthesis. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification when compared to a known standard. By integrating the area under each peak in the chromatogram, the relative amounts of each component in the mixture can be quantified.

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a simple, rapid, and inexpensive technique used to separate components of a mixture. umass.edu It is often used to monitor the progress of a chemical reaction by observing the disappearance of reactants and the appearance of products over time. umass.edu

In the context of reactions involving this compound, a small aliquot of the reaction mixture can be spotted onto a TLC plate (a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, such as silica (B1680970) gel). umass.edu The plate is then placed in a developing chamber with a suitable solvent system (the mobile phase). As the solvent moves up the plate by capillary action, it carries the components of the mixture with it at different rates depending on their polarity and affinity for the stationary phase. wikipedia.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of reaction mixtures involving this compound. In research, it is frequently used to monitor the progress of reactions where this compound is used to functionalize other molecules, such as peptides or polymers, and to purify the resulting products. semanticscholar.orgmdpi.com

One documented application involves the use of an HP1100 series HPLC system to analyze reaction components. tu-dresden.de In this context, reversed-phase chromatography is a common approach. For instance, a Nucleosil 100 RP-18 stationary phase has been successfully used. tu-dresden.de The separation is achieved by employing a gradient of mobile phases, typically consisting of an aqueous component and an organic solvent, both often modified with an acid like trifluoroacetic acid (TFA) to improve peak shape. semanticscholar.orgtu-dresden.de

Research findings demonstrate the utility of HPLC in purifying complex molecules synthesized using this compound derivatives. For example, peptides functionalized with a 5-hexynoic acid handle are routinely purified using reversed-phase HPLC to achieve high purity levels (e.g., >90-94%). mdpi.commdpi.com The conditions for such separations are tailored to the specific analyte, but often involve C18 columns and water/acetonitrile mobile phases with an acid modifier. mdpi.com

Table 1: Exemplary HPLC Conditions for Analysis and Purification of this compound Derivatives

| Parameter | Condition 1 | Condition 2 |

| Instrument | HP1100 Series tu-dresden.de | Not Specified |

| Stationary Phase (Column) | Nucleosil 100 RP-18 tu-dresden.de | Synergi RP Polar semanticscholar.org |

| Mobile Phase A | Water (0.1% TFA) tu-dresden.de | 0.1% aq. TFA semanticscholar.org |

| Mobile Phase B | Acetonitrile (ACN) (0.1% TFA) tu-dresden.de | Acetonitrile (MeCN) semanticscholar.org |

| Flow Rate | 1 mL/min tu-dresden.de | Not Specified |

| Gradient | Not Specified | 5% to 100% MeCN over 14 min semanticscholar.org |

| Application | Analysis of reaction mixture tu-dresden.de | Purification of a functionalized molecule semanticscholar.org |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to confirm the empirical formula of a synthesized compound by precisely determining the percentage composition of its constituent elements. For this compound (C₆H₇ClO), this method provides experimental verification that the compound has been synthesized with the correct elemental makeup. tu-dresden.de Research laboratories routinely perform elemental analysis to validate the identity and purity of newly synthesized compounds. tu-dresden.deresearchgate.net

The theoretical elemental composition of this compound is calculated based on its molecular formula and the atomic weights of carbon, hydrogen, chlorine, and oxygen. The experimentally determined values are then compared against these theoretical percentages. A close correlation between the found and calculated values provides strong evidence for the successful synthesis of the target compound. researchgate.net

Table 2: Theoretical Elemental Composition of this compound (C₆H₇ClO)

| Element | Symbol | Atomic Weight ( g/mol ) | Molar Mass Contribution ( g/mol ) | Percentage Composition (%) |

| Carbon | C | 12.011 | 72.066 | 55.20% |

| Hydrogen | H | 1.008 | 7.056 | 5.40% |

| Chlorine | Cl | 35.453 | 35.453 | 27.15% |

| Oxygen | O | 15.999 | 15.999 | 12.25% |

| Total | C₆H₇ClO | - | 130.574 | 100.00% |

Note: Values are calculated based on standard atomic weights. nih.gov

Gel Permeation Chromatography (GPC) for Polymer Characterization

When this compound is used as a reagent to create monomers for polymerization, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable tool for characterizing the resulting polymers. tu-dresden.de GPC separates molecules based on their hydrodynamic volume in solution, allowing for the determination of key properties such as molecular weight (MW) and molecular weight distribution, which is described by the polydispersity index (Mw/Mn). tu-dresden.de

In a typical research application, a monomer derived from this compound, such as 2-(Pent-4-ynyl)-2-oxazoline (PynOx), is polymerized. tu-dresden.de The resulting polymer is then analyzed by GPC to confirm that the polymerization was successful and to characterize the product. The analysis is performed using a system composed of specialized columns, a specific solvent as the mobile phase, and a detector, commonly a differential refractometer. tu-dresden.de The system is calibrated using well-characterized polymer standards, such as poly(methyl methacrylate), to generate a calibration curve from which the molecular weight of the sample can be determined. tu-dresden.de

Research has shown that this analysis provides critical data on the characteristics of the synthesized polymers. For example, GPC analysis of a statistically copolymerized product, P(MeOx₄₅-co-PynOx₅)stat, confirmed a monomodal and narrow molar mass distribution with an Mw/Mn of 1.06, indicating a well-controlled polymerization process. tu-dresden.de

Table 3: GPC System Configuration for Polymer Analysis

| Parameter | Details |

| Columns | PLgel 5 µm MIXED-C and PLgel 3 µm MIXED-E tu-dresden.de |

| Mobile Phase (Eluent) | N,N-dimethylacetamide (DMAc) tu-dresden.de |

| Flow Rate | 0.5 mL/min tu-dresden.de |

| Detector | Waters 410 differential refractometer tu-dresden.de |

| Calibration Standards | Poly(methyl methacrylate) (PMMA) standards tu-dresden.de |

| Software | Millenium tu-dresden.de |

Conclusion and Future Research Directions

Summary of Established Research Contributions of Hex-5-ynoyl Chloride

The primary contribution of this compound lies in its role as a versatile building block in multi-step organic synthesis. The acyl chloride group provides a reactive handle for acylation reactions, while the terminal alkyne is available for a host of transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry," and Sonogashira coupling. mdpi.comfastercapital.com

Key established applications include:

Natural Product Synthesis: Research has demonstrated the use of this compound derivatives in the total synthesis of complex natural products. For instance, it is a precursor in the synthesis of chiral hex-5-yn-2-ones, which are crucial intermediates for building the pyrroline (B1223166) units of photosynthetic tetrapyrrole macrocycles like bacteriochlorophyll (B101401) a. rsc.orgrsc.org The synthesis involves converting the corresponding acid to a Weinreb pentynamide, a transformation where this compound's parent acid is a key starting material. rsc.orgrsc.org

Oligonucleotide Synthesis: In the field of nucleic acid chemistry, this compound has been used to functionalize nucleosides. The resulting 3'-O-(hex-5-ynoyl)thymidine can be attached to soluble supports, such as modified β-cyclodextrins, via CuAAC. researchgate.netnih.govutupub.fi This innovative approach facilitates the liquid-phase synthesis of oligonucleotides, which can be advantageous for large-scale production compared to traditional solid-phase methods. nih.govresearchgate.net

Chemical Biology and Proteomics: The terminal alkyne of this compound serves as a chemical reporter tag. It is used to synthesize chemical probes for identifying protein interactions and functions. scbt.com For example, it has been incorporated into covalent ligands to study E3 ligases, such as FEM1B, for applications in targeted protein degradation. escholarship.orgresearchgate.net

| Field of Research | Specific Application | Key Transformation | Reference |

|---|---|---|---|

| Natural Product Synthesis | Precursor to chiral hex-5-yn-2-ones for bacteriochlorophyll synthesis. | Formation of Weinreb amides from the corresponding acid. | rsc.org, rsc.org |

| Oligonucleotide Synthesis | Functionalization of nucleosides for attachment to soluble cyclodextrin (B1172386) supports. | Acylation and subsequent Cu(I)-promoted 1,3-dipolar cycloaddition. | researchgate.net, nih.gov, utupub.fi |

| Chemical Biology | Synthesis of covalent chemical probes for studying protein-protein interactions and targeted protein degradation. | Acylation of small molecules to introduce a bioorthogonal alkyne handle. | escholarship.org, researchgate.net |

Emerging Research Avenues and Potential Applications

The unique capabilities of this compound are paving the way for new scientific exploration. Current research points toward its increasing importance in materials science and advanced drug discovery.

Functional Nanomaterials: An exciting application is in the surface functionalization of nanoparticles. Researchers have used the parent hex-5-ynoic acid to modify peptides, which are then conjugated to block copolymers. mdpi.com These functionalized polymers can self-assemble into peptide-coated silica (B1680970) nanoparticles. mdpi.commdpi.comresearchgate.net This strategy allows for precise control over the surface chemistry of nanoparticles, which is critical for applications in diagnostics and theranostics, potentially improving cellular uptake and biocompatibility. researchgate.net

Polymer Chemistry: The alkyne group is compatible with living cationic polymerization, enabling the synthesis of well-defined, water-soluble polymers with pendant alkyne moieties. tu-dresden.de this compound is a key starting material for creating the necessary functionalized monomers, such as 2-(pent-4-ynyl)-2-oxazoline. tu-dresden.de These polymers can be further modified using click chemistry, opening avenues for creating advanced materials like hydrogels, drug-delivery systems, and polymer-protein conjugates.

Heterocyclic Synthesis: The acyl chloride and alkyne functionalities can be used in sequential one-pot reactions. Palladium-catalyzed acyl Sonogashira coupling between an acyl chloride and a terminal alkyne yields an alkynyl ketone. mdpi.comrsc.orgmdpi.com These intermediates are powerful building blocks for synthesizing a wide range of heterocyclic compounds without the need for isolation, streamlining complex synthetic pathways. mdpi.com

Challenges and Opportunities in this compound Chemistry

Despite its utility, working with this compound presents certain challenges that also create opportunities for innovation.

Challenges:

Reactivity and Stability: As an acyl chloride, the compound is highly reactive and sensitive to moisture. It readily hydrolyzes to the corresponding carboxylic acid and can react with a variety of nucleophiles. This requires careful handling under anhydrous conditions to prevent decomposition and unwanted side reactions. tum.de

Stereochemical Control: In complex syntheses, such as those involving chiral centers, maintaining stereochemical integrity during reactions with this compound or its derivatives can be challenging. rsc.orgrsc.org The development of stereoselective methods is crucial for its application in asymmetric synthesis.

Opportunities:

Q & A

Q. Q1. What is the optimal method for synthesizing Hex-5-ynoyl chloride from 5-hexynoic acid, and how is purity validated?

Methodological Answer: this compound is synthesized via reaction of 5-hexynoic acid with thionyl chloride (SOCl₂) under anhydrous conditions. The reaction progress is monitored by the cessation of gas evolution (HCl/SO₂). Post-synthesis, residual thionyl chloride is minimized by vacuum distillation. Purity is confirmed using ¹H NMR (e.g., absence of carboxylic acid proton at δ 10–12 ppm) and IR spectroscopy (disappearance of O-H stretch at ~2500–3300 cm⁻¹ and appearance of C=O stretch at ~1800 cm⁻¹). Minor SOCl₂ traces are detected via IR peaks at 1220 cm⁻¹ .

Q. Q2. How does the alkyne moiety in this compound influence its reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions?

Methodological Answer: The terminal alkyne in this compound enables participation in CuAAC "click" reactions, forming triazole linkages. However, the electrophilic acyl chloride group may compete with cycloaddition via hydrolysis or nucleophilic substitution. To mitigate this, reactions should be conducted under strict anhydrous conditions with inert atmospheres (N₂/Ar). Kinetic studies using HPLC-MS can track competing pathways, while DFT calculations model electronic effects on reactivity .

Q. Q3. What factors contribute to the hydrolytic instability of this compound, and how can storage conditions be optimized?

Methodological Answer: Hydrolysis occurs via nucleophilic attack by ambient moisture, yielding 5-hexynoic acid and HCl. Stability is enhanced by storing the compound in sealed, moisture-free containers under inert gas (e.g., argon) at –20°C. Degradation is monitored via Karl Fischer titration (water content <50 ppm) and TLC (Rf shift from 0.8 to 0.3 in hexane/ethyl acetate). Adding molecular sieves (3Å) to storage vials extends shelf life .

Data Contradiction and Analysis

Q. Q4. How should researchers address conflicting NMR data when characterizing this compound derivatives?

Methodological Answer: Contradictions in NMR data (e.g., unexpected splitting or integration ratios) may arise from impurities, tautomerism, or solvent effects. Resolve by:

- Purification: Column chromatography (silica gel, hexane/EtOAc gradient).

- Solvent Screening: Compare spectra in CDCl₃ vs. DMSO-d6 to identify solvent-induced shifts.

- 2D NMR: Use HSQC/HMBC to assign ambiguous proton-carbon correlations.

- Control Experiments: Synthesize derivatives (e.g., methyl ester) to isolate spectral features .

Q. Q5. What strategies enable the use of this compound in polymer functionalization without side reactions?

Methodological Answer: To functionalize polymers (e.g., poly(2-oxazoline)s):

Pre-functionalization: React this compound with amine-terminated polymers in dry dichloromethane with triethylamine (TEA) as a scavenger.

Click Chemistry: Use Cu(I)-catalyzed azide-alkyne cycloaddition post-functionalization to avoid acyl chloride interference.

Kinetic Control: Optimize stoichiometry (1:1.2 molar ratio of polymer:acyl chloride) to minimize over-substitution.

Characterize via GPC (molecular weight shifts) and XPS (N 1s peaks for triazole formation) .

Safety and Handling

Q. Q6. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE: Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods for all procedures.

- Decontamination: Immediately rinse spills with 5% sodium bicarbonate to neutralize HCl.

- Ventilation: Maintain airflow >100 ft/min to prevent vapor accumulation (OSHA 29 CFR 1910.101).

- Emergency Protocols: Equip labs with eye-wash stations and neutral-pH dermal cleansers .

Computational Modeling

Q. Q7. How can DFT simulations predict the reactivity of this compound in novel reaction environments?

Methodological Answer:

- Model Setup: Optimize geometry at B3LYP/6-31G(d) level.

- Reactivity Descriptors: Calculate Fukui indices to identify electrophilic (C=O carbon) and nucleophilic (alkyne terminal) sites.

- Solvent Effects: Use PCM models to simulate dielectric environments (e.g., THF vs. DMF).

- Transition States: Locate TS for hydrolysis using QST3, comparing activation energies in humid vs. dry conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.